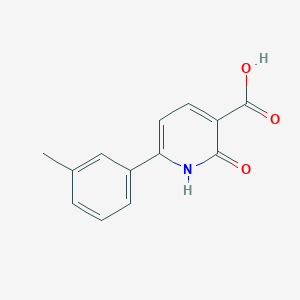

![molecular formula C14H18BrNO5S B1517405 8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1296556-64-3](/img/structure/B1517405.png)

8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Descripción general

Descripción

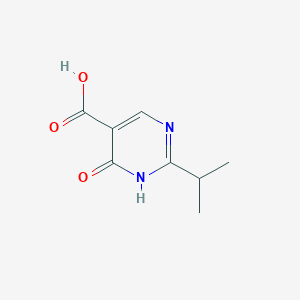

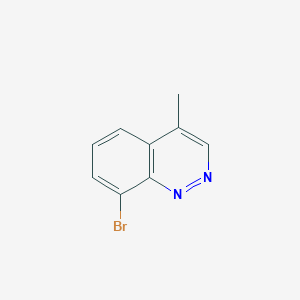

The compound “8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The spirocyclic part of the molecule is a 1,4-dioxa-8-azaspiro[4.5]decane. This indicates a spirocyclic compound with two oxygen atoms and one nitrogen atom in the rings . The molecule also contains sulfonyl groups attached to a bromo-methoxyphenyl group, which suggests it might have interesting reactivity .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a spirocyclic system, which is a motif seen in many natural products and biologically active molecules . The presence of the sulfonyl groups and the bromo-methoxyphenyl group could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound could be quite diverse due to the presence of several different functional groups. The sulfonyl groups might be susceptible to nucleophilic attack, and the bromine atom on the phenyl ring could undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl and bromo-methoxyphenyl groups could impact its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Supramolecular Arrangements in Cyclohexane Derivatives

Research on cyclohexane-spirohydantoin derivatives, including compounds like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, reveals insights into the relationship between molecular and crystal structures. These compounds do not contain solvent molecules in their crystals, and their structure is significantly influenced by substituents on the cyclohexane ring (Graus et al., 2010).

Synthesis of Spiro Compounds

The synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane involves steps like the addition of prenyl magnesium bromide to a 4-methoxybenzylimine. This process contributes to the development of azaspirocycle compounds, which are significant in chemical research (Mai et al., 2010).

Spiro-Ketal Skeleton Synthesis

Research on the synthesis of diastereoisomerically pure spiro compounds, such as 1,6-dioxaspiro[4.5]-decane, involves intramolecular Michael addition to unsaturated sulfoxides. This method showcases an efficient approach to creating compounds with a spiro-ketal skeleton, which are useful in various scientific applications (Iwata et al., 1984).

Removal Efficiency of Carcinogenic Compounds

A study on a calix[4]arene-based polymer incorporating 1,4-dioxa-8-azaspiro[4.5]decane demonstrates its effectiveness in removing water-soluble carcinogenic azo dyes and aromatic amines. This indicates the potential of such compounds in environmental applications, particularly in water treatment (Akceylan et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

8-(5-bromo-2-methoxyphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO5S/c1-19-12-3-2-11(15)10-13(12)22(17,18)16-6-4-14(5-7-16)20-8-9-21-14/h2-3,10H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIZNPYXKMMGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC3(CC2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1517328.png)

(propan-2-yl)amine](/img/structure/B1517330.png)

![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1517338.png)

![2-[(4-Ethylcyclohexyl)amino]ethan-1-ol](/img/structure/B1517344.png)